3,4-Dibromopyridine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

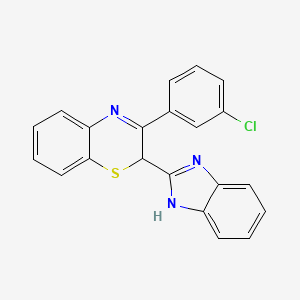

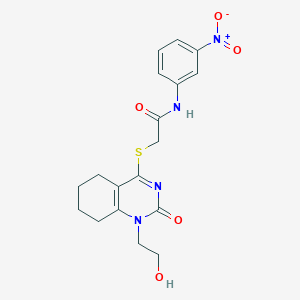

3,4-Dibromopyridine is a chemical compound with the molecular formula C5H3Br2N . It is used in various chemical reactions and has a molecular weight of 236.892 Da .

Synthesis Analysis

The synthesis of 3,4-Dibromopyridine involves several steps. One method involves an ammoniation reaction on 2,4-dibromopyridine-N-oxide serving as a raw material and ammonia water . This method is characterized by its simplicity and high yield, making it suitable for large-scale preparation .Molecular Structure Analysis

The molecular structure of 3,4-Dibromopyridine consists of a pyridine ring with bromine atoms attached at the 3 and 4 positions . The presence of these bromine atoms makes the compound suitable for various chemical reactions .Chemical Reactions Analysis

3,4-Dibromopyridine can undergo a variety of chemical reactions. For example, it can participate in nucleophilic aromatic substitution reactions (S N Ar), where the bromine atoms can be replaced by other groups .Physical And Chemical Properties Analysis

3,4-Dibromopyridine has a density of 2.1±0.1 g/cm3, a boiling point of 239.9±20.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . It also has a molar refractivity of 39.7±0.3 cm3 and a molar volume of 115.0±3.0 cm3 .科学的研究の応用

Reactivity of Halogen Atoms : 3,4-Dibromopyridine hydrochloride has been studied for its reactivity, particularly focusing on the replacement of halogen atoms by hydrogen in compounds. This reactivity is utilized in synthesizing various derivatives, like 5-chloro-2,4-dihydroxypyridine, which has potential applications in material synthesis and pharmaceuticals (Hertog, Combe, & Kolder, 2010).

Synthesis of cis-3,4-dibromopyrrolidine : Research has been conducted on the synthesis and structural studies of 3,4-dibromopyrrolidine hydrochloride, showcasing its potential in creating new molecular structures with specific properties. This is significant in the development of new materials and chemicals (Bukowska-strzyzewska et al., 1980).

Halogen Migration in Derivatives : Studies have shown that in halogeno-derivatives of dihydroxypyridine, halogen atoms like bromine can migrate, leading to the formation of compounds with different halogen arrangements. This understanding is crucial in synthetic chemistry for designing targeted molecular structures (Hertog & Schogt, 2010).

Synthesis of Polyhalogenated Bipyridines : Polyhalogenated bipyridines, synthesized from dihalopyridines like 3,4-Dibromopyridine, have applications in creating complex molecular structures. These compounds are relevant in developing novel materials and chemicals with specific properties (Abboud et al., 2010).

Inhibition of Tyrosinase : Compounds derived from pyridines, including those related to 3,4-Dibromopyridine, have shown potential as inhibitors of tyrosinase, an enzyme relevant in various biochemical processes. This has implications in medical and cosmetic applications (Hider & Lerch, 1989).

Metal Complexes in Medicinal Chemistry : Research has also been done on metal complexes of hydroxypyridinones, closely related to 3,4-Dibromopyridine. These complexes have diverse applications in medicinal inorganic chemistry, highlighting the compound's potential in creating therapeutic agents (Thompson, Barta, & Orvig, 2006).

作用機序

Target of Action

The primary target of 3,4-Dibromopyridine hydrochloride is the pyridine ring . The pyridine ring is a basic structure in many biological compounds and drugs. It is deactivated due to the presence of the electron-withdrawing nitrogen atom, which draws electron density towards it .

Mode of Action

3,4-Dibromopyridine hydrochloride undergoes a nucleophilic aromatic substitution reaction (S_NAr) . The ammonia attacks carbon at the 4-position preferably, rather than the carbon at the 3-position as this position is more deactivated . This attack results in the breakage of the double bond, resulting in a loss of aromaticity . This results in the formation of a carbanionic Meisenheimer intermediate .

Biochemical Pathways

The biochemical pathway involved in the action of 3,4-Dibromopyridine hydrochloride is the nucleophilic aromatic substitution reaction . This reaction results in the formation of a carbanionic Meisenheimer intermediate . The bromine at the 4-position then leaves and the double bond reforms, resulting in the restoration of aromaticity in the ring .

Result of Action

The result of the action of 3,4-Dibromopyridine hydrochloride is a net substitution of a bromine atom with an ammonia group . This results in the formation of a new compound with altered properties.

生化学分析

Cellular Effects

Pyridine derivatives have been shown to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .

Molecular Mechanism

It is known that pyridine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Metabolic Pathways

Pyridine derivatives are known to interact with various enzymes and cofactors .

Transport and Distribution

Pyridine derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Pyridine derivatives are known to be directed to specific compartments or organelles through targeting signals or post-translational modifications .

特性

IUPAC Name |

3,4-dibromopyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2N.ClH/c6-4-1-2-8-3-5(4)7;/h1-3H;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKFLMFTQAXYBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Br)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-[3-(dimethylsulfamoyl)phenyl]but-2-enoic acid](/img/structure/B2753295.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one](/img/structure/B2753300.png)

![(Z)-1-benzyl-3-(((4-fluorophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2753303.png)

![1-[(2-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxopyridine-3-carboxamide](/img/structure/B2753315.png)

![5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2753318.png)